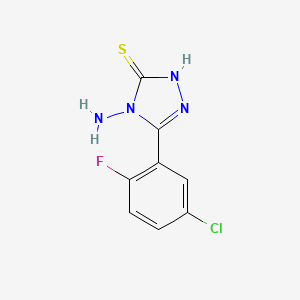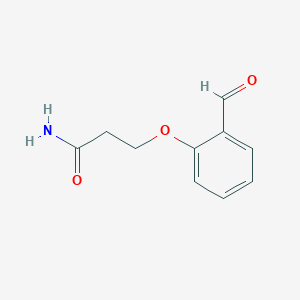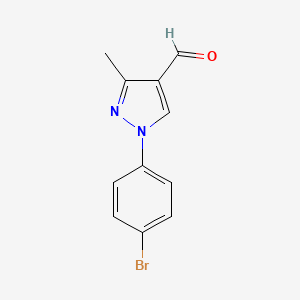![molecular formula C12H10BrNO2S B1438245 [2-(4-Bromobenzyl)thiazol-4-y]acetic acid CAS No. 1053656-92-0](/img/structure/B1438245.png)
[2-(4-Bromobenzyl)thiazol-4-y]acetic acid
描述
[2-(4-Bromobenzyl)thiazol-4-y]acetic acid: is a chemical compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure This particular compound is characterized by the presence of a bromobenzyl group attached to the thiazole ring, which is further connected to an acetic acid moiety
作用机制
Target of Action
Similar compounds such as indole derivatives have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It can be inferred from similar compounds that it may interact with its targets, leading to changes in the biological activities mentioned above . For instance, indole derivatives have been found to inhibit influenza A and Coxsackie B4 virus .
Biochemical Pathways
Similar compounds such as indole derivatives have been found to affect various biological activities, suggesting that they may influence a range of biochemical pathways .
Result of Action
Similar compounds such as indole derivatives have been found to exhibit various biological activities, suggesting that they may have diverse molecular and cellular effects .
生化分析
Biochemical Properties
2-{2-[(4-Bromophenyl)methyl]-1,3-thiazol-4-yl}acetic acid plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. The thiazole ring in the compound is known to participate in various biochemical processes, including acting as a ligand for metal ions and forming hydrogen bonds with amino acid residues in proteins . The bromophenyl group can engage in halogen bonding, which can influence the binding affinity and specificity of the compound towards its target biomolecules . Enzymes such as cytochrome P450 and glutathione S-transferase may interact with this compound, leading to its metabolism and detoxification .
Cellular Effects
2-{2-[(4-Bromophenyl)methyl]-1,3-thiazol-4-yl}acetic acid has been shown to affect various cellular processes. It can influence cell signaling pathways by modulating the activity of kinases and phosphatases, leading to changes in phosphorylation states of key signaling proteins . This compound can also impact gene expression by interacting with transcription factors and altering their binding to DNA . Additionally, it may affect cellular metabolism by inhibiting or activating metabolic enzymes, leading to changes in the levels of metabolites and energy production .
Molecular Mechanism
The molecular mechanism of action of 2-{2-[(4-Bromophenyl)methyl]-1,3-thiazol-4-yl}acetic acid involves several key interactions at the molecular level. The thiazole ring can form coordination complexes with metal ions, which can influence the activity of metalloenzymes . The bromophenyl group can engage in halogen bonding with amino acid residues, affecting the binding affinity and specificity of the compound towards its target proteins . This compound can also inhibit or activate enzymes by binding to their active sites or allosteric sites, leading to changes in their catalytic activity . Additionally, it can modulate gene expression by interacting with transcription factors and altering their binding to DNA .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-{2-[(4-Bromophenyl)methyl]-1,3-thiazol-4-yl}acetic acid can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it may degrade over time when exposed to light, heat, or moisture . Long-term studies have shown that prolonged exposure to this compound can lead to changes in cellular function, including alterations in cell signaling pathways, gene expression, and metabolic activity . These effects may be due to the accumulation of degradation products or changes in the compound’s bioavailability .
Dosage Effects in Animal Models
The effects of 2-{2-[(4-Bromophenyl)methyl]-1,3-thiazol-4-yl}acetic acid in animal models vary with different dosages. At low doses, this compound may exhibit beneficial effects, such as anti-inflammatory and antimicrobial activities . At higher doses, it may cause toxic or adverse effects, including hepatotoxicity, nephrotoxicity, and neurotoxicity . Threshold effects have been observed, where the compound exhibits a dose-dependent response, with higher doses leading to more pronounced effects . It is important to carefully monitor the dosage and duration of exposure to minimize potential adverse effects .
Metabolic Pathways
2-{2-[(4-Bromophenyl)methyl]-1,3-thiazol-4-yl}acetic acid is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450 and glutathione S-transferase, leading to the formation of various metabolites . These metabolites may have different biological activities and can influence the overall effects of the compound . The compound can also affect metabolic flux by inhibiting or activating key metabolic enzymes, leading to changes in the levels of metabolites and energy production .
Transport and Distribution
The transport and distribution of 2-{2-[(4-Bromophenyl)methyl]-1,3-thiazol-4-yl}acetic acid within cells and tissues are influenced by its interactions with transporters and binding proteins. This compound can be transported across cell membranes by specific transporters, such as organic anion transporters and multidrug resistance proteins . Once inside the cell, it can bind to intracellular proteins, affecting its localization and accumulation . The distribution of the compound within tissues can also be influenced by its binding to plasma proteins and its ability to cross biological barriers .
Subcellular Localization
The subcellular localization of 2-{2-[(4-Bromophenyl)methyl]-1,3-thiazol-4-yl}acetic acid can affect its activity and function. This compound can be targeted to specific cellular compartments or organelles through the presence of targeting signals or post-translational modifications . For example, it may be localized to the mitochondria, where it can influence mitochondrial function and energy production . Alternatively, it may be directed to the nucleus, where it can interact with transcription factors and modulate gene expression . The subcellular localization of the compound can also be influenced by its interactions with intracellular transporters and binding proteins .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of [2-(4-Bromobenzyl)thiazol-4-y]acetic acid typically involves the reaction of 4-bromobenzyl bromide with thiazole-4-acetic acid under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and purity. The product is typically isolated and purified using large-scale crystallization or distillation techniques .
化学反应分析
Types of Reactions: [2-(4-Bromobenzyl)thiazol-4-y]acetic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromobenzyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The thiazole ring can undergo oxidation to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to form the corresponding thiazolidine derivative.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide or acetonitrile.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed:
Substitution Reactions: Products include various substituted thiazole derivatives.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include thiazolidine derivatives.
科学研究应用
Chemistry: In chemistry, [2-(4-Bromobenzyl)thiazol-4-y]acetic acid is used as a building block for the synthesis of more complex molecules. It serves as a precursor for the preparation of various thiazole derivatives with potential biological activities .
Biology: In biological research, the compound is studied for its potential antimicrobial and antifungal properties. It has shown activity against various bacterial and fungal strains, making it a candidate for the development of new antimicrobial agents .
Medicine: In medicinal chemistry, this compound is investigated for its potential as an anti-inflammatory and anticancer agent. Its derivatives have shown promising results in preclinical studies, indicating potential therapeutic applications .
Industry: In the industrial sector, the compound is used in the synthesis of specialty chemicals and materials. It is employed in the production of advanced polymers and as a catalyst in certain chemical reactions .
相似化合物的比较
- [2-(2-Bromobenzyl)thiazol-4-y]acetic acid
- [2-(4-Chlorobenzyl)thiazol-4-y]acetic acid
- [2-(4-Methylbenzyl)thiazol-4-y]acetic acid
Comparison: Compared to its analogs, [2-(4-Bromobenzyl)thiazol-4-y]acetic acid is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and biological activity. For instance, the bromine atom can enhance the compound’s ability to interact with biological targets, potentially increasing its potency as an antimicrobial or anticancer agent .
属性
IUPAC Name |
2-[2-[(4-bromophenyl)methyl]-1,3-thiazol-4-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO2S/c13-9-3-1-8(2-4-9)5-11-14-10(7-17-11)6-12(15)16/h1-4,7H,5-6H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMJCAGYWYSQRTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2=NC(=CS2)CC(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901240620 | |
| Record name | 2-[(4-Bromophenyl)methyl]-4-thiazoleacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901240620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1053656-92-0 | |
| Record name | 2-[(4-Bromophenyl)methyl]-4-thiazoleacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1053656-92-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[(4-Bromophenyl)methyl]-4-thiazoleacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901240620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[2-(Benzyloxy)ethyl]piperidine hydrochloride](/img/structure/B1438162.png)
![[(3,5-Dimethyl-1h-pyrazol-4-yl)methyl]methylamine dihydrochloride](/img/structure/B1438164.png)
![3-Methyl-1H-pyrrolo[2,3-B]pyridine 7-oxide](/img/structure/B1438165.png)

![1-[1-(Pyridin-4-yl)ethyl]piperidin-4-amine](/img/structure/B1438167.png)

![[4-(Tert-butoxy)-2-(trifluoromethyl)phenyl]methanamine](/img/structure/B1438169.png)
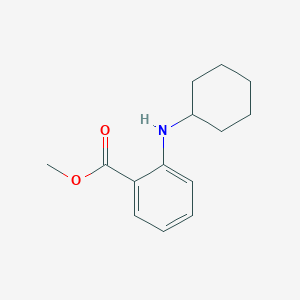
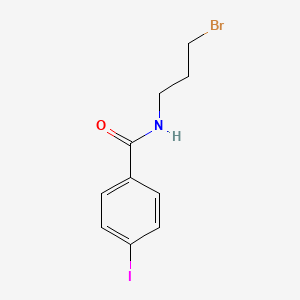
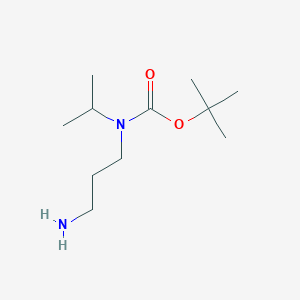
![3-methyl-1-{methyl[(4-methylphenyl)methyl]carbamoyl}-1H-imidazol-3-ium iodide](/img/structure/B1438178.png)
